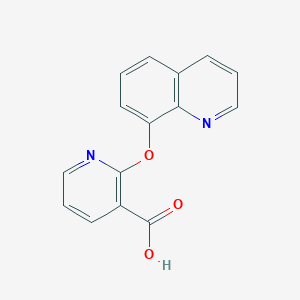
2-(Quinolin-8-yloxy)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinolin-8-yloxy)nicotinic acid is a compound that features a quinoline moiety linked to a nicotinic acid structure via an oxygen atom. This compound is part of the quinoline derivatives family, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Aplicaciones Científicas De Investigación
2-(Quinolin-8-yloxy)nicotinic acid has several applications in scientific research:
Direcciones Futuras
The future directions for research on 2-(Quinolin-8-yloxy)nicotinic acid could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by quinoline derivatives, there may be potential for this compound to be developed into a therapeutic agent for various diseases . Further studies could also explore its physical and chemical properties in more detail.
Mecanismo De Acción
Target of Action
It’s known that quinoline derivatives have a wide range of biological properties . For instance, quinolinic acid is an agonist at N-methyl-D-aspartate receptors . Nicotinic acid, another component of the compound, can modulate triglyceride synthesis in the liver .
Mode of Action
For instance, quinolinic acid can activate N-methyl-D-aspartate receptors, leading to neuronal depolarization . Nicotinic acid can decrease lipids and apolipoprotein B-containing lipoproteins by modulating triglyceride synthesis in the liver .
Biochemical Pathways
The kynurenine pathway, which metabolizes the essential amino acid tryptophan, is a major biochemical pathway affected by quinolinic acid . This pathway produces compounds that can activate, block, or modulate conventional neurotransmitter receptors
Pharmacokinetics
It’s known that the bioavailability of nicotinic acid is high .
Result of Action
It’s known that quinolinic acid can cause neurodegeneration by promoting neuronal depolarization and an excessive influx of calcium .
Action Environment
Hence, excessive iron levels in the brain can dramatically increase the levels of quinolinic acid, which may contribute to neurodegeneration .
Análisis Bioquímico
Biochemical Properties
Quinoline derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinoline derivative.
Cellular Effects
Quinoline derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Quinoline derivatives have been found to exhibit changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-(Quinolin-8-yloxy)nicotinic acid at different dosages in animal models have not been studied. Quinoline derivatives have been found to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Quinoline derivatives have been found to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Quinoline derivatives have been found to interact with various transporters and binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Quinoline derivatives have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-8-yloxy)nicotinic acid typically involves the reaction of 8-hydroxyquinoline with nicotinic acid derivatives. One common method is the Williamson ether synthesis, where 8-hydroxyquinoline reacts with a halogenated nicotinic acid derivative in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetonitrile (CH₃CN) . The reaction conditions usually involve heating the mixture to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Quinolin-8-yloxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline nitrogen or the nicotinic acid carboxyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at reactive sites.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of nitro groups would yield corresponding amines.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
8-Hydroxyquinoline: A precursor in the synthesis of 2-(Quinolin-8-yloxy)nicotinic acid with antimicrobial properties.
Nicotinic Acid: Shares the nicotinic acid moiety and is known for its role in metabolism and as a vitamin (niacin).
Uniqueness
This dual functionality makes it a versatile compound in both research and industrial applications .
Propiedades
IUPAC Name |
2-quinolin-8-yloxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)11-6-3-9-17-14(11)20-12-7-1-4-10-5-2-8-16-13(10)12/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUCENYSZARJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=CC=N3)C(=O)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2945443.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2945445.png)
![6-(2-methylpropyl)-3-[4-(propan-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2945446.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2945449.png)
![1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2945450.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2945452.png)
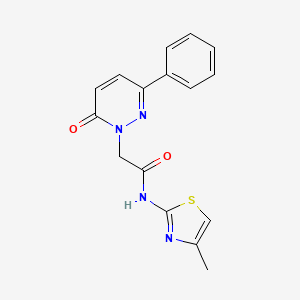
![N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2945455.png)
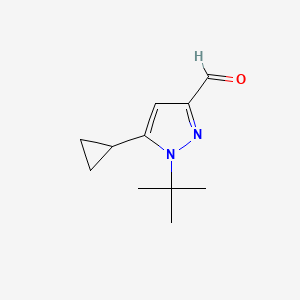
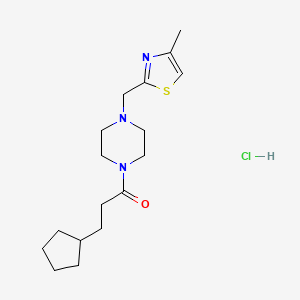
![(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one](/img/structure/B2945460.png)
![4-Hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2945462.png)
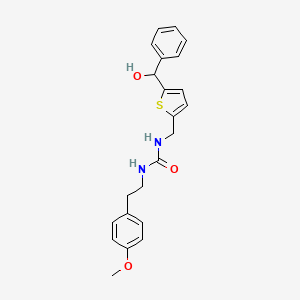
![ethyl (2E)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2945466.png)
